11-Oxoundec-9-enoic acid 11-Oxoundec-9-enoic acid
Brand Name: Vulcanchem
CAS No.: 79868-91-0
VCID: VC19329862
InChI: InChI=1S/C11H18O3/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h6,8,10H,1-5,7,9H2,(H,13,14)
SMILES:
Molecular Formula: C11H18O3
Molecular Weight: 198.26 g/mol

11-Oxoundec-9-enoic acid

CAS No.: 79868-91-0

Cat. No.: VC19329862

Molecular Formula: C11H18O3

Molecular Weight: 198.26 g/mol

* For research use only. Not for human or veterinary use.

11-Oxoundec-9-enoic acid - 79868-91-0

Specification

CAS No. 79868-91-0
Molecular Formula C11H18O3
Molecular Weight 198.26 g/mol
IUPAC Name 11-oxoundec-9-enoic acid
Standard InChI InChI=1S/C11H18O3/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h6,8,10H,1-5,7,9H2,(H,13,14)
Standard InChI Key GUCLXGNHJRLWIL-UHFFFAOYSA-N
Canonical SMILES C(CCCC=CC=O)CCCC(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

11-Oxoundec-9-enoic acid is defined by the following physicochemical properties :

PropertyValue
Molecular FormulaC11H18O3\text{C}_{11}\text{H}_{18}\text{O}_{3}
Molecular Weight198.26 g/mol
Exact Mass198.126 Da
PSA (Polar Surface Area)54.37 Ų
LogP (Partition Coefficient)2.56
IUPAC Name(9Z)-11-oxoundec-9-enoic acid
SMILESC(CCC/C=C\C=O)CCCC(=O)O
InChI KeyGUCLXGNHJRLWIL-VURMDHGXSA-N

The compound’s stereochemistry is specified by the Z configuration of the double bond at C9, as indicated by its IUPAC name . Discrepancies in CAS registry numbers (79868-91-0 vs. 73548-18-2) may reflect database variations or isomer-specific entries, necessitating further validation .

Spectral and Structural Features

The 2D and 3D conformational models available in PubChem illustrate a bent alkyl chain with distinct electronic environments around the carbonyl and carboxylic acid groups . These features facilitate interactions with enzymes and synthetic reagents, particularly in oxidation and reduction reactions.

Synthesis and Production Pathways

Enzymatic Oxidation

Industrial-scale production often employs biotransformation using engineered microbial systems. For example, Pseudomonas putida expressing Baeyer–Villiger monooxygenase (BVMO) can oxidize fatty acid precursors like ricinoleic acid to yield 11-oxoundec-9-enoic acid . This method aligns with sustainable chemistry practices, avoiding harsh reagents.

Chemical Synthesis

Key synthetic routes include:

  • Oxidation of Undecenoic Acid: Using osmium tetroxide (OsO4\text{OsO}_4) and sodium periodate (NaIO4\text{NaIO}_4) in tert-butanol to cleave double bonds and introduce ketone groups .

  • Aldehyde Functionalization: Selective oxidation of primary alcohols to carboxylic acids via Jones reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4) .

Reactivity and Derivative Formation

Oxidation and Reduction

  • Oxidation: The aldehyde group at C11 can be further oxidized to a carboxylic acid, yielding dicarboxylic derivatives .

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) reduces the ketone to a secondary alcohol, producing 11-hydroxyundec-9-enoic acid .

Halogenation

Bromine (Br2\text{Br}_2) adds across the C9 double bond, generating dibromo derivatives useful in polymer cross-linking .

Challenges and Future Perspectives

Current limitations include:

  • Stereochemical Purity: Industrial synthesis often yields racemic mixtures, complicating pharmacological use .

  • Biological Data Gaps: Mechanistic studies on cytotoxicity, metabolism, and bioavailability are urgently needed.

Future research should prioritize:

  • Enzyme Engineering: Optimizing BVMO variants for higher yield and specificity .

  • Therapeutic Screening: Evaluating anticancer and anti-inflammatory activity in preclinical models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator